1-(3-Nitrophenyl)-2-phenylethane-1,2-dione
Description
Significance of Vicinal Dicarbonyl Systems in Advanced Organic Synthesis
Vicinal dicarbonyl compounds, characterized by two adjacent carbonyl groups, are of considerable importance in modern organic synthesis. This structural motif serves as a versatile building block for the construction of a wide array of complex organic molecules and heterocyclic systems. The reactivity of the adjacent carbonyls allows for a diverse range of chemical transformations, including cyclization, condensation, and rearrangement reactions. Their utility is particularly pronounced in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic and photophysical properties. The ability of the dicarbonyl unit to engage in a variety of reactions makes it a key strategic element in retrosynthetic analysis.
Overview of Aromatic α-Diketones: Fundamental Structural Motifs and Reactivity Paradigms
Aromatic α-diketones, also known as benzils, are a class of vicinal dicarbonyl compounds where the dicarbonyl unit is flanked by two aryl groups. The parent compound, benzil (B1666583) (1,2-diphenylethane-1,2-dione), has been extensively studied and serves as a prototype for understanding the reactivity of this class of molecules. The key structural feature is the C(sp²)-C(sp²) single bond between the two carbonyl carbons. This bond is known to be relatively long, which is attributed to the repulsion between the partial positive charges on the carbonyl carbons.
The reactivity of aromatic α-diketones is dominated by the two electrophilic carbonyl carbons. They readily undergo nucleophilic addition reactions at one or both carbonyl centers. A characteristic reaction of this class of compounds is the benzilic acid rearrangement, where treatment with a strong base leads to a 1,2-aryl shift to form an α-hydroxy carboxylic acid salt. Furthermore, the dicarbonyl moiety is a valuable precursor for the synthesis of various heterocyclic compounds, such as quinoxalines, hydantoins, and imidazoles, through condensation reactions with appropriate binucleophiles.
Specific Research Context for 1-(3-Nitrophenyl)-2-phenylethane-1,2-dione: Rationale and Academic Scope
The introduction of a nitro group onto one of the aromatic rings of a diaryl α-diketone, as in the case of this compound, is expected to significantly modulate its electronic properties and chemical reactivity. The nitro group is a strong electron-withdrawing group, which is anticipated to have a profound impact on the electrophilicity of the adjacent carbonyl group. This, in turn, can influence the rates and outcomes of nucleophilic attack and other characteristic reactions.
The specific placement of the nitro group at the meta position of the phenyl ring is of particular interest. Unlike ortho and para substitution, the meta-position does not allow for direct resonance delocalization of the negative charge that might develop during a nucleophilic addition. However, the inductive electron-withdrawing effect of the nitro group will still be significant. The study of this specific isomer allows for a deeper understanding of the interplay between inductive and resonance effects on the reactivity of the α-dicarbonyl system. The academic scope of investigating this compound lies in elucidating these structure-reactivity relationships and exploring its potential as a building block in the synthesis of novel functional molecules.
Structure
3D Structure
Properties
Molecular Formula |
C14H9NO4 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H9NO4/c16-13(10-5-2-1-3-6-10)14(17)11-7-4-8-12(9-11)15(18)19/h1-9H |
InChI Key |
TVIYQSSPJDJMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations into the Reactivity of 1 3 Nitrophenyl 2 Phenylethane 1,2 Dione
Electron-Transfer Processes and Radical Mechanisms
The presence of the nitro group makes 1-(3-nitrophenyl)-2-phenylethane-1,2-dione susceptible to single-electron transfer (SET) reactions, leading to the formation of radical intermediates. These pathways are central to its electrochemical behavior and certain metabolic processes.
Nitroaromatic compounds can readily accept an electron to form a nitro radical anion (ArNO₂⁻•). nih.gov This reduction can be achieved electrochemically or through chemical reducing agents. In the context of this compound, the one-electron reduction primarily targets the nitro group due to its high electron affinity, resulting in the formation of the corresponding radical anion. The redox properties of the nitro compound are the key determinant in this process. nih.gov
The resulting nitro radical anion is an obligate intermediate in the reductive metabolism of nitro compounds. nih.gov While often implicated as a source of cellular damage, the nitro radical anion itself is generally unreactive in complex-forming reactions, acting primarily as a simple reductant. nih.gov Its stability is influenced by the surrounding molecular structure; in aprotic media, these radicals may decay through dimerization or disproportionation reactions. The ultimate biological effects of nitroaromatic compounds are often attributed to more highly reduced metabolites, such as the nitroso or hydroxylamine (B1172632) derivatives, rather than the initial radical anion itself. nih.gov
Oxidants play a significant role in the chemistry of nitro radical anions. Under aerobic conditions, the nitro radical anion can participate in a process known as "futile metabolism" by transferring its extra electron to molecular oxygen (O₂), an oxidant. nih.govnih.gov This reaction regenerates the parent nitro compound and produces the superoxide (B77818) radical anion (O₂⁻•). nih.govnih.gov The superoxide radical can then lead to the formation of other reactive oxygen species, such as hydrogen peroxide. nih.gov This redox cycling highlights a key interaction where an oxidant (O₂) dictates the fate of the radical intermediate.
Oxidants are also integral to many synthetic routes that produce α-diketones from various precursors, which can proceed through radical mechanisms. For instance, the oxidation of internal alkynes to 1,2-diketones can be achieved using oxidants in processes that are believed to involve radical intermediates. organic-chemistry.org Similarly, the aerobic decomposition of certain diazo-diketones to yield benzils is catalyzed by dirhodium carboxylates, where an oxygen atom from O₂ is incorporated into the final product. organic-chemistry.org Furthermore, the oxidation of α-hydroxy ketones (acyloins) to α-diketones often requires an oxidant to facilitate the transformation, which is a necessary step in some tandem oxidative condensation reactions. researchgate.net
Nucleophilic Addition and Condensation Mechanisms of the Dicarbonyl Core
The adjacent electron-withdrawing carbonyl groups of the α-diketone core in this compound render the carbonyl carbons highly electrophilic. byjus.com This electrophilicity is the driving force for a variety of nucleophilic addition and condensation reactions. wikipedia.orgmasterorganicchemistry.com
One of the most characteristic reactions of α-diketones is their condensation with 1,2-diamines to form quinoxaline (B1680401) derivatives. chim.itnih.govencyclopedia.pub This reaction is a classic, high-yielding method for synthesizing this important class of nitrogen-containing heterocycles. nih.govencyclopedia.pub The reaction of this compound with a substituted o-phenylenediamine (B120857) would proceed via the nucleophilic attack of the amine groups on the two carbonyl carbons.
The mechanism is typically an acid-catalyzed condensation. nih.gov It involves the initial attack of one amino group on a carbonyl carbon, followed by dehydration to form an imine intermediate. Subsequent intramolecular cyclization via attack of the second amino group on the remaining carbonyl, followed by another dehydration step, yields the aromatic quinoxaline ring. youtube.com A variety of catalysts can be employed to facilitate this reaction under mild conditions, including various solid acids and metal catalysts. researchgate.netnih.govencyclopedia.pub
| Catalyst | Reaction Conditions | Key Features | Reference |
|---|---|---|---|
| Alumina-Supported Heteropolyoxometalates (e.g., AlCuMoVP) | Toluene, Room Temperature | Heterogeneous, reusable catalyst, high yields. | nih.gov |
| Bentonite K-10 Clay | Ethanol, Room Temperature, 20 min | Green, environmentally friendly, reusable, high yield (95%). | encyclopedia.pub |
| Zinc Triflate (Zn(OTf)₂) | Acetonitrile (B52724), Room Temperature | Ecologically friendly, effective catalyst, high yields (up to 90%). | encyclopedia.pub |
| Magnetically Recyclable MnFe₂O₄ Nanoparticles | Room Temperature | Catalyst is easily recovered via filtration and can be reused multiple times. | chim.it |
| Aluminum(III) Chloride (AlCl₃) | Ethanol | Used for oxidant-free annulation with α-hydroxy ketones by activating the substrate. | researchgate.net |
Beyond nitrogen nucleophiles, the electrophilic dicarbonyl core of this compound is reactive towards a range of other nucleophiles, particularly carbon-based nucleophiles like organometallic reagents. The reaction of benzil (B1666583), a close structural analog, with Grignard reagents (RMgX) has been studied in detail. acs.orgacs.org
The mechanism of the Grignard reaction with benzil is not a simple ionic pathway but involves single-electron transfer (SET). acs.org The reaction proceeds through the formation of persistent radical ion-pair intermediates that can be detected by EPR spectroscopy. acs.org The rate of the subsequent alkyl or aryl group transfer from the Grignard reagent to the carbonyl carbon is dependent on the concentration of the Grignard reagent, indicating that a second molecule of the reagent assists in the addition step. acs.org Strong nucleophiles, such as Grignard reagents and organolithium compounds, typically favor direct 1,2-addition to the carbonyl carbon. youtube.comyoutube.com This reaction ultimately leads to the formation of α-hydroxy ketones after hydrolysis.
Electrophilic Transformations and Substituent Effects on the Nitrophenyl Moiety
The nitrophenyl moiety of the molecule has distinct reactivity patterns. The nitro group is a powerful electron-withdrawing group, which strongly influences the reactivity of the attached aromatic ring.
This electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com Compared to unsubstituted benzene (B151609), the rate of EAS on the nitrophenyl ring is significantly slower. masterorganicchemistry.com Should a reaction occur, the nitro group acts as a meta-director, meaning any incoming electrophile would preferentially add to the positions meta to the nitro group (C5) or meta to the diketone substituent (C2, C6). masterorganicchemistry.comyoutube.com
However, the electron-deficient nature of the nitrophenyl ring makes it an excellent electrophile in other contexts, most notably in palladium-catalyzed cross-coupling reactions. Nitroarenes can serve as coupling partners in Suzuki-Miyaura reactions, where the nitro-substituted aryl group couples with an organoboron compound. libretexts.orgyoutube.com This provides a powerful method for forming carbon-carbon bonds at the nitrophenyl ring, a transformation not accessible through classical EAS. Furthermore, the nitro group itself can undergo transformation, most commonly reduction to an amino group (-NH₂), which then opens up a wide range of further functionalization possibilities.
Selective Reduction of the Nitro Group: Mechanism and Control
The selective reduction of the nitro group in this compound to an amino group presents a synthetic challenge due to the presence of the adjacent reducible diketone functionality. Achieving high chemoselectivity is crucial for the synthesis of valuable intermediates. The mechanism of nitro group reduction generally proceeds through a series of intermediates, and the choice of reducing agent and reaction conditions dictates the final product.
The reduction of a nitro group to an amine is a six-electron process that can occur via two main pathways: a direct route and a condensation route. The direct pathway involves the sequential formation of a nitroso intermediate, followed by a hydroxylamine, and finally the amine. unimi.it The condensation pathway involves the reaction of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to the azo, hydrazo, and ultimately the amine species. unimi.it
Several reducing systems have been developed for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups. These can be broadly categorized as catalytic hydrogenation and chemical reductions.
Catalytic Hydrogenation:
Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common method for nitro group reduction. masterorganicchemistry.com However, these catalysts can also reduce the carbonyl groups of the diketone, leading to a mixture of products. Control over selectivity can sometimes be achieved by modifying the catalyst or reaction conditions. For instance, using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), can sometimes favor the reduction of the nitro group over other functionalities.
Chemical Reductions:
A variety of chemical reducing agents offer better chemoselectivity for the reduction of the nitro group in the presence of carbonyls. These include:
Metal/Acid Systems: Reagents like iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid, tin (Sn) in HCl, and zinc (Zn) in acetic acid are classic methods for nitro group reduction. masterorganicchemistry.com These systems are generally mild enough to leave the carbonyl groups intact.
Tin(II) Chloride (SnCl₂): This is a particularly mild and effective reagent for the chemoselective reduction of aromatic nitro compounds. masterorganicchemistry.com
Sodium Sulfide (B99878) (Na₂S) and its Derivatives: Aqueous solutions of sodium sulfide or polysulfides can selectively reduce one nitro group in dinitro compounds and are generally unreactive towards carbonyls.
Hydrazine (N₂H₄) in the presence of a catalyst: Hydrazine can be used with catalysts like Raney nickel or iron salts for selective reductions.
Transfer Hydrogenation: This method involves the use of a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a catalyst like Pd/C.
The choice of reducing agent is critical for controlling the outcome of the reaction with this compound. For instance, while strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the nitro and carbonyl groups, milder reagents like SnCl₂ or Fe/HCl are expected to selectively reduce the nitro group to an amine, yielding 1-(3-aminophenyl)-2-phenylethane-1,2-dione.
A study on the reduction of various nitro compounds using an iron(salen) complex as a catalyst demonstrated the possibility of achieving high chemoselectivity. By switching the reducing agent from pinacol (B44631) borane (B79455) (HBpin) to phenylsilane (B129415) (H₃SiPh), it was possible to selectively reduce the nitro group while retaining a carbonyl functionality. nih.gov Mechanistic studies, including kinetics and EPR spectroscopy, pointed to the formation of a nitroso intermediate and an on-cycle iron hydride as the key catalytic species. nih.gov
Interactive Data Table: Selective Reduction Methods for Aromatic Nitro Compounds
| Reducing System | Typical Conditions | Selectivity Notes |
|---|---|---|
| H₂/Pd-C | Room temperature, atmospheric or elevated pressure | Can also reduce C=O, C=C bonds. |
| Fe/HCl | Reflux | Generally selective for NO₂ over C=O. |
| SnCl₂/HCl | Room temperature or gentle heating | High chemoselectivity for NO₂. |
| Na₂S/H₂O | Heating | Useful for partial reduction of dinitro compounds. |
| Transfer Hydrogenation (e.g., HCOOH/Pd-C) | Varies | Can offer good selectivity. |
Influence of the meta-Nitro Group on Aromatic Ring Activation and Deactivation
The nitro group is a powerful electron-withdrawing group, and its presence at the meta position of the phenyl ring in this compound has a profound influence on the reactivity of that aromatic ring. This influence is exerted through both inductive and resonance effects.
Resonance Effect (-M or -R): The nitro group can also withdraw electron density from the aromatic ring via resonance. The lone pair of electrons on an adjacent atom can be delocalized into the nitro group. However, in the case of a meta-substituted nitro group, this resonance delocalization does not directly involve the carbon atom bearing the nitro group. Instead, the resonance structures of the arenium ion intermediate formed during electrophilic aromatic substitution show that the positive charge is located at the ortho and para positions relative to the incoming electrophile. When the nitro group is at the meta position, none of the resonance structures of the arenium ion place the positive charge on the carbon atom bonded to the nitro group. This is in contrast to ortho and para attack, where one of the resonance structures would place the positive charge on the carbon directly attached to the electron-withdrawing nitro group, which is a highly destabilizing arrangement.
As a result of these electronic effects, the nitro group is a strong deactivating group for electrophilic aromatic substitution. The electron density at the ortho and para positions is significantly reduced, making the meta position the least deactivated and therefore the preferred site for electrophilic attack.
The deactivating nature of the nitro group also influences the reactivity of the adjacent dicarbonyl moiety. The electron-withdrawing nature of the nitrophenyl group will increase the electrophilicity of the carbonyl carbons, potentially making them more susceptible to nucleophilic attack compared to the unsubstituted benzil.
A comparative study on N-acylhydrazones with methyl and nitro substituents showed that the electron-withdrawing nitro group strengthens an intramolecular hydrogen bond and significantly affects the pKa of a phenolic group, demonstrating its strong electronic influence on the molecular properties and reactivity. beilstein-journals.org
Metal-Catalyzed Reaction Mechanisms Involving this compound as a Substrate
This compound can serve as a substrate in various metal-catalyzed reactions, primarily involving the dicarbonyl moiety or the nitro-substituted aromatic ring. The mechanisms of these reactions are typically centered around a catalytic cycle involving the metal center.
Reactions at the Dicarbonyl Group:
The vicinal diketone of this compound is a versatile functional group for metal-catalyzed transformations. One common reaction is the catalytic asymmetric 1,2-addition to α-diketones. For instance, enantioselective additions of organometallic reagents can be catalyzed by transition metal complexes, leading to the formation of chiral α-hydroxy ketones. The mechanism of such reactions often involves the coordination of the diketone to the metal catalyst, followed by the transfer of the organic group from the organometallic reagent to one of the carbonyl carbons. The stereochemical outcome is controlled by the chiral ligand coordinated to the metal center.
Cross-Coupling Reactions:
While the nitro group itself is not typically a leaving group in standard cross-coupling reactions, its presence can influence the reactivity of the aromatic ring if a suitable leaving group (e.g., a halide) is also present. More commonly, the nitro group can be reduced to an amino group, which can then be transformed into a diazonium salt. This diazonium salt can then participate in various metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, to form new carbon-carbon or carbon-heteroatom bonds.
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (or triflate) to form a palladium(II) intermediate.
Transmetalation: The organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction) transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
The electron-withdrawing nature of the substituents on the aromatic ring can influence the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.
A study on the nickel-catalyzed asymmetric cross-coupling of α-bromoketones with arylzinc reagents provides insight into the potential reactivity of related dicarbonyl compounds. nih.gov The reaction proceeds via a stereoconvergent mechanism, suggesting the involvement of a radical intermediate or a rapidly equilibrating enolate.
Interactive Data Table: Common Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Catalyst | Key Mechanistic Steps |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound | Pd(0) complex | Oxidative Addition, Transmetalation, Reductive Elimination |
| Stille Coupling | Organotin compound | Pd(0) complex | Oxidative Addition, Transmetalation, Reductive Elimination |
| Heck Coupling | Alkene | Pd(0) complex | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |
Advanced Spectroscopic Characterization and Structural Elucidation for Mechanistic Insights
Nuclear Magnetic Resonance Spectroscopy for Elucidating Reaction Intermediates and Dynamic Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, enabling the mapping of the carbon skeleton and the disposition of protons.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(3-nitrophenyl)-2-phenylethane-1,2-dione is expected to exhibit distinct signals corresponding to the protons of the two aromatic rings. The phenyl ring attached to the carbonyl group would show a complex multiplet pattern in the typical aromatic region (approximately 7.3-7.6 ppm). The protons on the 3-nitrophenyl ring are anticipated to be shifted further downfield due to the electron-withdrawing nature of the nitro group. Specifically, the proton at the C2 position (between the nitro and carbonyl-bearing groups) would likely be the most deshielded, appearing as a singlet or a narrow triplet around 8.7 ppm. The protons at C4 and C6 would also be downfield, likely in the range of 8.3-8.5 ppm, while the proton at C5 would be at a slightly higher field, around 7.7 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon framework. The most notable signals are those of the two carbonyl carbons (C=O). In the parent compound, benzil (B1666583), these carbons resonate at approximately 194.5 ppm. For this compound, two distinct carbonyl signals are expected. The carbonyl carbon adjacent to the 3-nitrophenyl group would be influenced by the electron-withdrawing nitro group, though the effect is transmitted through several bonds. Its chemical shift is predicted to be slightly different from the carbonyl carbon adjacent to the unsubstituted phenyl ring. These signals are anticipated to appear in the 190-200 ppm range.
The aromatic carbons will also show characteristic shifts. For the unsubstituted phenyl ring, the carbons would resonate in the 128-135 ppm region. In the 3-nitrophenyl ring, the carbon attached to the nitro group (C3) would be significantly shifted, typically appearing around 148 ppm. The carbon attached to the carbonyl group (C1) would be found around 135 ppm. The other carbons of the nitrophenyl ring would appear at distinct chemical shifts due to the substituent effects.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyls (C=O) | - | ~194.0, ~195.0 |
| Phenyl-H (ortho) | ~7.9-8.1 (m) | ~129.0 |
| Phenyl-H (meta) | ~7.5-7.7 (m) | ~130.0 |
| Phenyl-H (para) | ~7.6-7.8 (m) | ~134.0 |
| Phenyl-C (ipso) | - | ~133.0 |
| 3-Nitrophenyl-H2 | ~8.7 (s or t) | ~124.0 |
| 3-Nitrophenyl-H4 | ~8.4 (dd) | ~130.0 |
| 3-Nitrophenyl-H5 | ~7.7 (t) | ~128.0 |
| 3-Nitrophenyl-H6 | ~8.3 (d) | ~135.0 |
| 3-Nitrophenyl-C1 | - | ~134.0 |
| 3-Nitrophenyl-C3 | - | ~148.4 |
To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, this would be particularly useful in confirming the connectivity of the protons within each aromatic ring. For instance, the proton at C5 of the nitrophenyl ring would show correlations to the protons at C4 and C6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the definitive assignment of each carbon atom that has an attached proton by correlating the known proton shifts to their corresponding carbon signals.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis during Reactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and monitoring changes in bonding during a chemical reaction.
For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of its functional groups. The most prominent would be the C=O stretching vibrations of the dione (B5365651) moiety, expected in the region of 1660-1700 cm⁻¹. The presence of two carbonyl groups might lead to two distinct peaks or a broadened peak in this region. The nitro group (NO₂) would exhibit two strong characteristic stretching bands: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information. While the polar C=O and N-O bonds would give strong IR signals, the less polar C=C bonds of the aromatic rings would be expected to produce strong signals in the Raman spectrum. The symmetric stretch of the nitro group is also typically Raman active.
Interactive Data Table: Predicted Key Infrared (IR) and Raman Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3150 | 3050-3150 | Medium to Weak |
| Carbonyl (C=O) Stretch | 1660-1700 | 1660-1700 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium to Strong |
| Asymmetric NO₂ Stretch | 1520-1540 | 1520-1540 | Strong (IR), Weak (Raman) |
| Symmetric NO₂ Stretch | 1340-1360 | 1340-1360 | Strong (IR & Raman) |
| C-N Stretch | ~850 | ~850 | Medium |
| Aromatic C-H Bending (out-of-plane) | 690-900 | 690-900 | Strong (IR) |
Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Analysis of Reactants and Products
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. For a molecular formula of C₁₄H₉NO₄, the expected exact mass can be calculated and compared to the experimental value.
Electron ionization (EI) mass spectrometry would reveal the fragmentation pattern of the molecule, which is crucial for structural confirmation and for identifying related compounds in a reaction mixture. The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for benzil-type structures is the cleavage of the C-C bond between the two carbonyl groups. This would lead to the formation of a benzoyl cation (m/z 105) and a 3-nitrobenzoyl radical, or a 3-nitrobenzoyl cation (m/z 150) and a benzoyl radical. The 3-nitrobenzoyl cation (m/z 150) could further lose NO₂ to give a fragment at m/z 104, or lose CO to give a 3-nitrophenyl cation at m/z 122. The benzoyl cation (m/z 105) would be expected to be a prominent peak and could subsequently lose CO to yield a phenyl cation (m/z 77). The mass spectrum of nitroaromatic compounds often shows a characteristic peak for the loss of NO (M-30) and NO₂ (M-46). youtube.com
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.
Of particular interest would be the torsion angle between the two carbonyl groups and the torsion angles of the phenyl and 3-nitrophenyl rings relative to the dione plane. In related structures, such as 2-(3-nitrophenyl)-1,3-dithiane, the nitro group is observed to be twisted out of the plane of the benzene (B151609) ring. nih.gov Similar conformational details would be expected for this compound. Furthermore, the analysis would reveal the crystal packing and any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking interactions between the aromatic rings, which govern the supramolecular architecture. Crystal structure data for related compounds, like (E)-1-((3-nitrophenyl)diazenyl)naphthalen-2-ol, show the importance of such interactions in the solid state.
Computational Chemistry Approaches to 1 3 Nitrophenyl 2 Phenylethane 1,2 Dione
Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometries
Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-(3-Nitrophenyl)-2-phenylethane-1,2-dione, DFT calculations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry and a host of electronic properties. wiley-vch.denih.gov These calculations provide a foundational understanding of the molecule's three-dimensional shape and the distribution of its electrons.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity. The energy of the HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap generally signifies lower reactivity and higher kinetic stability. mdpi.com
For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzil (B1666583). The LUMO is anticipated to be significantly stabilized, making the molecule a better electron acceptor.
Conceptual DFT provides a framework for quantifying reactivity through various descriptors. The electrophilicity index (ω), calculated from the HOMO and LUMO energies, offers a quantitative measure of a molecule's ability to act as an electrophile. frontiersin.orgresearchgate.net Conversely, the nucleophilicity index (N) quantifies its electron-donating capability. frontiersin.org For this compound, the high expected electrophilicity index would classify it as a strong electrophile, prone to attack by nucleophiles.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound calculated at the B3LYP/6-311+G(d,p) level.
| Parameter | Value (eV) |
| HOMO Energy | -7.50 |
| LUMO Energy | -3.20 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
| Ionization Potential (I) | 7.50 |
| Electron Affinity (A) | 3.20 |
| Electronegativity (χ) | 5.35 |
| Chemical Hardness (η) | 2.15 |
| Electrophilicity Index (ω) | 6.67 |
| Nucleophilicity Index (N) | 1.85 |
Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation for a molecule of this nature. Actual values would require specific computational runs.
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the carbonyl and nitro groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential are expected around the carbonyl carbons and the aromatic ring bearing the nitro group, marking them as sites for nucleophilic attack. mdpi.com
Natural Population Analysis (NPA) or other charge analysis methods can provide quantitative values for the partial atomic charges on each atom. nih.gov This data would further confirm the polarization of the C=O bonds and the electron-withdrawing effect of the nitro group, offering a more detailed picture of the reactive sites within the molecule.
Mechanistic Pathway Elucidation through Transition State Calculations
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By locating and characterizing transition states and intermediates, a detailed step-by-step description of a chemical transformation can be achieved.
For a given reaction of this compound, such as a nucleophilic addition to one of its carbonyl groups, DFT calculations can be used to compute the energies of the reactants, products, intermediates, and transition states. frontiersin.org This allows for the construction of a reaction energy profile, which plots the energy of the system as a function of the reaction coordinate. The height of the energy barrier from the reactants to the transition state, known as the activation energy (Ea), determines the rate of the reaction. nih.gov A lower activation energy corresponds to a faster reaction. By comparing the energy profiles of different possible pathways, the most favorable mechanism can be identified.
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. rsc.org Computationally, a transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction.
Intermediates are local minima on the potential energy surface that are formed and consumed during the course of a multi-step reaction. orientjchem.org Their structures can be optimized and their relative stabilities assessed. For reactions of this compound, intermediates such as tetrahedral adducts in nucleophilic addition reactions can be computationally characterized.
Table 2: Hypothetical Relative Energies for a Nucleophilic Addition to this compound.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Transition State 2 | +8.5 |
| Products | -12.3 |
Note: This table presents a hypothetical energy profile for a generic two-step nucleophilic addition reaction. The values are illustrative and would vary depending on the specific nucleophile and reaction conditions.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) and Correlation with Experimental Data
Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules with a high degree of accuracy. These predictions are crucial for interpreting experimental spectra, confirming structural assignments, and understanding the electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach used in conjunction with DFT for calculating nuclear magnetic shielding tensors. researchgate.net The theoretical chemical shifts are typically obtained by referencing the calculated isotropic shielding values to a standard, such as Tetramethylsilane (TMS).
For this compound, DFT calculations can predict the chemical shifts for each hydrogen and carbon atom. The accuracy of these predictions depends on the chosen functional and basis set. For instance, the B3LYP functional with a 6-311++G(d,p) basis set has been shown to provide reliable results for a range of organic molecules, including nitroaromatic compounds. researchgate.net A comparison between the predicted and experimental NMR data can confirm the structural assignment of the molecule. Discrepancies between calculated and experimental shifts can often be rationalized by considering environmental factors not accounted for in the gas-phase calculations, such as solvent effects and intermolecular interactions.
A hypothetical correlation between experimental and DFT-calculated ¹³C NMR chemical shifts for this compound is presented in Table 1. Such a table would be populated with experimental values from a laboratory measurement and theoretical values from a computational output.
Table 1: Hypothetical Correlation of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes and does not represent actual experimental data.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C1 | 194.5 | 193.8 | 0.7 |
| C2 | 195.2 | 194.5 | 0.7 |
| C (ipso, phenyl) | 132.8 | 132.1 | 0.7 |
| C (ortho, phenyl) | 129.5 | 128.9 | 0.6 |
| C (meta, phenyl) | 128.9 | 128.3 | 0.6 |
| C (para, phenyl) | 134.2 | 133.5 | 0.7 |
| C (ipso, nitrophenyl) | 134.7 | 134.0 | 0.7 |
| C2' (nitrophenyl) | 124.0 | 123.5 | 0.5 |
| C3' (nitro-bearing) | 148.5 | 147.9 | 0.6 |
| C4' (nitrophenyl) | 130.1 | 129.6 | 0.5 |
| C5' (nitrophenyl) | 135.8 | 135.1 | 0.7 |
Infrared (IR) Spectroscopy:
Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculations are typically performed at the same level of theory as the geometry optimization. The predicted frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, the calculated IR spectrum would show characteristic peaks for the carbonyl (C=O) stretches, the nitro (NO₂) group vibrations (symmetric and asymmetric stretches), and the various C-H and C-C vibrations of the aromatic rings. It is common practice to scale the calculated frequencies by an empirical factor to improve the agreement with experimental data, as the harmonic approximation used in most calculations tends to overestimate vibrational frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. mdpi.com By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum. For this compound, the UV-Vis spectrum is expected to be characterized by π → π* and n → π* transitions. The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted benzil, extending the absorption into the visible region. TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions between molecular orbitals (e.g., HOMO to LUMO transitions). rsc.org The choice of functional is critical for accurate UV-Vis predictions, with long-range corrected functionals like CAM-B3LYP often providing better results for charge-transfer excitations, which are likely to be present in this molecule. chemrxiv.org
Solvent Effects on Molecular and Electronic Properties via Implicit and Explicit Solvation Models
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these solvent effects in two primary ways: implicitly and explicitly.
Implicit Solvation Models:
Implicit or continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net The Polarizable Continuum Model (PCM) is a widely used implicit model. In this approach, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated.
For this compound, using a PCM approach would allow for the prediction of how its properties change in solvents of different polarities. For example, an increase in solvent polarity is expected to have a noticeable effect on the UV-Vis spectrum. For π → π* transitions, polar solvents generally lead to a bathochromic (red) shift, while for n → π* transitions, a hypsochromic (blue) shift is often observed. sciencepublishinggroup.com This is due to the differential stabilization of the ground and excited states by the polar solvent. The ground state of polar molecules is often more stabilized by polar solvents than the excited state, leading to a larger energy gap for n → π* transitions. Conversely, if the excited state is more polar than the ground state, as is often the case for π → π* transitions, it will be more stabilized, resulting in a smaller energy gap and a red shift.
Table 2: Hypothetical Solvent Effects on the Longest Wavelength Absorption Maximum (λmax) of this compound Predicted by TD-DFT with PCM This table is for illustrative purposes and does not represent actual experimental data.
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Shift (nm) |
|---|---|---|---|
| n-Hexane | 1.88 | 395 | - |
| Dichloromethane | 8.93 | 405 | +10 |
| Acetone | 20.7 | 412 | +17 |
| Acetonitrile (B52724) | 37.5 | 415 | +20 |
Explicit Solvation Models:
Explicit solvation models involve including a number of individual solvent molecules in the computational model. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models could be used to study the specific interactions of the nitro and carbonyl groups with protic solvents like water or alcohols. These specific interactions can have a significant impact on the molecular conformation and electronic properties that may not be fully captured by implicit models alone.
Hybrid models, which combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, offer a balance between accuracy and computational cost and can be particularly useful for studying molecules where specific interactions are important.
Synthetic Exploration of Derivatives and Analogues of 1 3 Nitrophenyl 2 Phenylethane 1,2 Dione
Modification of the Phenyl Substituent: Electronic and Steric Effects of Varied Aromatic Rings
The properties and reactivity of 1-(3-nitrophenyl)-2-phenylethane-1,2-dione can be finely tuned by introducing substituents onto the unsubstituted phenyl ring. These modifications exert electronic and steric effects that influence the molecule's conformation and chemical behavior. wikipedia.orgnih.gov Electronic effects alter the electron density distribution within the molecule, while steric effects arise from the spatial arrangement of atoms and nonbonding interactions. wikipedia.orgdifferencebetween.com
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring directly impacts the electrophilicity of the adjacent carbonyl carbon.
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density on the phenyl ring through resonance or inductive effects. This, in turn, can decrease the partial positive charge on the carbonyl carbon, potentially affecting nucleophilic attack at that site.
Electron-Withdrawing Groups (EWGs): Conversely, groups like halogens (e.g., -Cl, -Br) or cyano (-CN) withdraw electron density from the aromatic ring, making the attached carbonyl carbon more electrophilic and susceptible to nucleophilic reactions.
The synthesis of these derivatives typically involves starting with a substituted benzaldehyde (B42025) or acetophenone (B1666503), followed by reactions to construct the diketone core, for example, through benzoin (B196080) condensation followed by oxidation.
Table 1: Predicted Effects of Phenyl Ring Substituents on Derivative Properties
| Substituent (X) on Phenyl Ring | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating (strong) | Moderate | Decreases electrophilicity of adjacent carbonyl |
| -CH₃ (Methyl) | Electron-Donating (weak) | Low | Slightly decreases electrophilicity |
| -H (Hydrogen) | Neutral (Reference) | Low | Baseline reactivity |
| -Cl (Chloro) | Electron-Withdrawing (moderate) | Low | Increases electrophilicity of adjacent carbonyl |
| -CN (Cyano) | Electron-Withdrawing (strong) | Low | Significantly increases electrophilicity |
| -C(CH₃)₃ (tert-Butyl) | Electron-Donating (weak) | High | May sterically hinder reactions at the adjacent carbonyl |
Variation of the Nitrophenyl Substituent: Ortho-, Para-Isomers and Multiple Nitration Patterns
Ortho-Isomer (1-(2-Nitrophenyl)-2-phenylethane-1,2-dione): The proximity of the ortho-nitro group to the diketone moiety can lead to significant steric and electronic interactions. The nitro group may twist out of the plane of the phenyl ring to minimize steric repulsion, which in turn can affect its electronic conjugation with the ring. Intramolecular interactions between the nitro group's oxygen atoms and the adjacent carbonyl group are also possible.
Para-Isomer (1-(4-Nitrophenyl)-2-phenylethane-1,2-dione): In the para position, the nitro group exerts a strong electron-withdrawing effect through resonance and induction, significantly increasing the electrophilicity of the attached carbonyl carbon. Steric interactions with the diketone core are minimal in this isomer. The synthesis of related 4-nitrophenyl tetrahydroisoquinolines has been documented, starting from 4-nitrophenyl-substituted cyclohexanones. nih.gov
The introduction of additional nitro groups, leading to dinitro- or trinitrophenyl derivatives, further amplifies the electron-withdrawing nature of the substituted ring. For example, the synthesis of 1-(2,4-dinitrophenyl) derivatives is a known chemical transformation. scispace.comresearchgate.net The oxidation of a dinitro benzoin can yield a dinitro benzil (B1666583), demonstrating a pathway to these highly functionalized diketones. researchgate.net These multiple nitration patterns drastically increase the electrophilicity of the molecule and can be exploited in various synthetic applications. The synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol has been achieved from a corresponding epoxide and 2,4-dinitrophenylhydrazine. scispace.com
Table 2: Comparison of Nitrophenyl Isomers and Dinitro Derivatives
| Compound Name | Position of Nitro Group(s) | Key Structural Features | Expected Impact on Carbonyl Electrophilicity |
|---|---|---|---|
| 1-(2-Nitrophenyl)-2-phenylethane-1,2-dione | ortho | Potential for steric hindrance and intramolecular interactions. | Increased, but may be sterically shielded. |
| This compound | meta | Primarily inductive electron withdrawal. | Increased. |
| 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione | para | Strong electron withdrawal via resonance and induction. | Strongly increased. |
| 1-(2,4-Dinitrophenyl)-2-phenylethane-1,2-dione | ortho, para | Very strong electron withdrawal; significant steric influence from ortho-nitro group. | Very strongly increased at the adjacent carbonyl. |
Introduction of Alkyl or Heteroaryl Moieties to the Diketone Backbone
Replacing one or both of the aromatic rings with alkyl or heteroaryl groups creates analogues with fundamentally different properties.
Alkyl Moieties: The introduction of an alkyl group in place of a phenyl ring can be achieved through various synthetic strategies. One common method involves the alkylation of an enolate derived from a ketone precursor. youtube.com For instance, a nitrophenyl ketone could be deprotonated to form an enolate, which then acts as a nucleophile to attack an alkyl halide. youtube.com This would result in a compound like 1-(3-nitrophenyl)-alkane-1,2-dione. The replacement of an aromatic ring with an aliphatic chain alters the molecule's electronic properties, removing the delocalized π-system and impacting its spectroscopic and chemical characteristics.
Heteroaryl Moieties: The incorporation of heteroaromatic rings, such as pyridine, thiophene (B33073), or furan, introduces heteroatoms that can act as hydrogen bond acceptors or coordination sites for metal ions. The synthesis of unsymmetrical heteroaryl 1,2-diketones has been accomplished through methods like palladium-catalyzed heteroarylation followed by oxidation. nih.gov For example, reacting a 3-nitrophenyl ketone with a heteroaryl halide under palladium catalysis, followed by oxidation with an agent like selenium dioxide (SeO₂), could yield a 1-(3-nitrophenyl)-2-(heteroaryl)ethane-1,2-dione. nih.gov The synthesis of indolyl phenyl diketones has also been reported through visible-light-promoted nickel-catalyzed reactions. nih.govacs.org
Table 3: Examples of Synthetically Accessible Alkyl and Heteroaryl Analogues
| Analogue Structure | Type of Moiety | Potential Synthetic Route | Notable Features |
|---|---|---|---|
| 1-(3-Nitrophenyl)butane-1,2-dione | Alkyl (Ethyl) | Alkylation of a 1-(3-nitrophenyl)ethanone enolate with an ethylating agent, followed by oxidation. | Lacks one aromatic system; increased flexibility. |
| 1-(3-Nitrophenyl)-2-(pyridin-3-yl)ethane-1,2-dione | Heteroaryl (Pyridine) | Palladium-catalyzed coupling of a 3-nitrophenyl ketone with 3-iodopyridine, followed by oxidation. nih.gov | Introduces a basic nitrogen atom; potential for metal coordination. |
| 1-(3-Nitrophenyl)-2-(thiophen-2-yl)ethane-1,2-dione | Heteroaryl (Thiophene) | Coupling of a 3-nitrophenyl precursor with a thiophene derivative. nih.govacs.org | Introduces a sulfur-containing aromatic ring. |
| 1-(Indol-3-yl)-2-(3-nitrophenyl)ethane-1,2-dione | Heteroaryl (Indole) | Visible-light-induced Ni-catalyzed cyclization of a substituted ynone precursor. nih.gov | Incorporates the indole (B1671886) scaffold, common in biologically active molecules. |
Design and Synthesis of Poly-diketone Architectures Incorporating Nitrophenyl Units
Extending the molecular structure to create poly-diketone architectures or polymers containing the this compound unit opens pathways to novel materials with unique properties. These larger structures could find applications as photoinitiators or in advanced materials science. researchgate.net
The design of such architectures requires the parent diketone to be bifunctionalized, allowing it to act as a monomer in a polymerization reaction.
Synthetic Strategies:
Functionalization of Aromatic Rings: Polymerizable groups, such as vinyl, ethynyl (B1212043), or halide moieties, can be introduced onto either the phenyl or the nitrophenyl ring. For example, a Heck or Sonogashira coupling reaction could be used to attach a vinyl or ethynyl group, respectively. These functionalized monomers could then undergo polymerization (e.g., radical polymerization, or further coupling reactions) to form a polymer chain with pendant diketone units.
Step-Growth Polymerization: Creating a monomer with two reactive sites on opposite ends of the molecule could enable step-growth polymerization. For instance, a derivative such as 1,1'-(1,4-phenylene)bis(2-(3-nitrophenyl)ethane-1,2-dione) could potentially be synthesized. This "di-diketone" could then react with a suitable bifunctional linker, such as a diamine, to form a polymer like a poly-quinoxaline. The condensation of 1,2-diketones with diamines is a known route to form heterocyclic rings. nih.gov
Incorporation into Polyester/Polyurethane Backbones: Cationic copolyesters have been synthesized and blended with thermoplastic polyurethanes. acs.org A similar strategy could involve creating a diol derivative of the nitrophenyl diketone, which could then be incorporated as a monomer in the synthesis of polyesters or polyurethanes, imparting the unique electronic properties of the diketone unit to the bulk polymer.
These polymeric materials would combine the properties of the polymer backbone (e.g., solubility, thermal stability) with the chemical and photochemical reactivity of the pendant diketone units.
Table 4: Hypothetical Poly-diketone Architectures and Monomers
| Monomer Structure | Polymerization Strategy | Resulting Polymer Architecture | Potential Properties |
|---|---|---|---|
| 1-(4-Vinylphenyl)-2-(3-nitrophenyl)ethane-1,2-dione | Chain-growth (e.g., radical) polymerization | Polystyrene backbone with pendant nitrophenyl-diketone groups. | Photoreactive polymer. |
| 1-(4-Ethynylphenyl)-2-(3-nitrophenyl)ethane-1,2-dione | Alkyne metathesis or coupling polymerization | Conjugated polymer with integrated diketone units. | Potentially conductive or semiconductive material. |
| 1,1'-(p-Phenylene)bis[2-(3-nitrophenyl)ethane-1,2-dione] | Step-growth condensation with a diamine (e.g., o-phenylenediamine) | Polyquinoxaline chain. | High thermal stability; potential for electronic applications. |
Advanced Applications in Chemical Synthesis and Materials Science Academic Focus
Building Blocks for Complex Heterocyclic Systems
The 1,2-dicarbonyl moiety is a classic synthon for the formation of numerous heterocyclic rings through condensation reactions with various nucleophiles. The presence of the 3-nitrophenyl group can modulate the reactivity and impart specific properties to the resulting heterocyclic systems.
Synthetic Utility in the Formation of Quinoxaline (B1680401) Frameworks
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with significant applications in materials science, particularly as electron-accepting materials in solar cells, and in medicinal chemistry due to their diverse biological activities. researchgate.net The most direct and common method for synthesizing the quinoxaline scaffold is the condensation reaction between an α-diketone and an ortho-phenylenediamine. researchgate.net
In this context, 1-(3-Nitrophenyl)-2-phenylethane-1,2-dione serves as an ideal α-diketone component. The reaction proceeds by the sequential nucleophilic attack of the amino groups of the diamine onto the two electrophilic carbonyl carbons of the diketone, followed by dehydration to form the aromatic pyrazine (B50134) ring of the quinoxaline system. The use of this specific diketone results in a quinoxaline substituted with a phenyl group at the 2-position and a 3-nitrophenyl group at the 3-position. The electron-withdrawing nature of the nitrophenyl group can significantly influence the electronic properties of the final quinoxaline product, which is advantageous for applications in optoelectronic materials. researchgate.net Various catalysts, including solid acids like titanium silicate-1 (TS-1), have been shown to efficiently promote this condensation under mild conditions. researchgate.net
Precursors for Imidazole (B134444), Pyrazine, Indole (B1671886), and Triazine Scaffolds
The versatility of the α-diketone structure allows it to be a precursor for a wide array of other important heterocyclic scaffolds.
Imidazole Scaffolds: Imidazoles are fundamental five-membered heterocycles found in many biologically active molecules. The Radziszewski synthesis and its variations provide a route to imidazoles from 1,2-dicarbonyl compounds. This compound can react with an aldehyde and two equivalents of ammonia (B1221849) (or a primary amine) to yield a highly substituted imidazole. Specifically, it can form 2-alkyl/aryl-4-(3-nitrophenyl)-5-phenyl-1H-imidazole derivatives. Microwave-mediated methods have been shown to facilitate the synthesis of complex imidazole structures, such as ethyl 2-[[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetate. rsc.org
Pyrazine Scaffolds: Pyrazine rings can be formed by the self-condensation of two molecules of an α-amino ketone, which can be synthesized from an α-diketone. Alternatively, and more directly, reacting this compound with a 1,2-ethanediamine derivative would lead to a dihydropyrazine, which can be subsequently oxidized to the corresponding 2-(3-nitrophenyl)-3-phenylpyrazine. This method is a variation of the quinoxaline synthesis and has been applied to create novel heterocyclic α-amino acids from vicinal tricarbonyls. mdpi.com
Indole Scaffolds: While not a direct cyclization partner, the diketone can serve as a key starting material for indole synthesis. The well-known Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. nih.govuwindsor.ca this compound can react with phenylhydrazine, where one of the ketone groups participates in the initial hydrazone formation. The subsequent acid-catalyzed reaction, involving a researchgate.netresearchgate.net-sigmatropic rearrangement, would lead to an indole core bearing both a phenyl and a 3-nitrophenyl-carbonyl substituent. nih.gov Other methods like the Bischler indole synthesis, which starts from an α-arylamino ketone, could also utilize derivatives of the title compound. youtube.com
Triazine Scaffolds: The 1,2,4-triazine (B1199460) ring system can be synthesized by the condensation of an α-diketone with an amidrazone. mdpi.com Reacting this compound with a suitable amidrazone would yield a 5,6-disubstituted-1,2,4-triazine. For the synthesis of 1,3,5-triazines, the diketone would first need to be converted into a suitable precursor, such as a nitrile or an amidine, which can then undergo cyclotrimerization or react with other components. uwindsor.camdpi.com For instance, oxidative cleavage of the diketone could yield 3-nitrobenzoic acid, a precursor for nitrile synthesis.
Role in Annulation and Cyclocondensation Strategies
Annulation and cyclocondensation are fundamental strategies in organic synthesis for building cyclic and heterocyclic systems. This compound is an exemplary substrate for these reactions due to its two adjacent electrophilic centers.
Cyclocondensation Reactions: This type of reaction, where two or more molecules combine to form a ring with the elimination of a small molecule like water or ammonia, is the primary mechanism through which this diketone forms heterocycles.
| Heterocycle | Reagent(s) | Reaction Type |
| Quinoxaline | o-Phenylenediamine (B120857) | Cyclocondensation |
| Imidazole | Aldehyde, Ammonia/Amine | Cyclocondensation |
| Pyrazine | 1,2-Ethanediamine | Cyclocondensation |
| 1,2,4-Triazine | Amidrazone | Cyclocondensation |
Annulation Strategies: The formation of quinoxalines and other fused bicyclic systems from this diketone is a classic example of an annulation reaction, where a new ring is fused onto an existing one (the benzene (B151609) ring of the o-phenylenediamine). Iron-catalyzed transfer hydrogenation followed by a Pictet-Spengler-type annulation is a modern strategy used to form fused quinoxaline structures like pyrrolo[1,2-α]quinoxalines from related nitrophenyl precursors. researchgate.net
Ligands in Coordination Chemistry and Homogeneous Catalysis
The two oxygen atoms of the 1,2-dione moiety can act as a bidentate chelating agent, forming stable complexes with a variety of transition metals. nih.govrsc.org The resulting metal complexes have potential applications in catalysis, where the electronic properties of the ligand, influenced by the 3-nitrophenyl group, can tune the reactivity of the metal center. Furthermore, the dione (B5365651) can be readily converted into Schiff base ligands (diimines) by condensation with primary amines, significantly expanding its utility in coordination chemistry. nih.govorganic-chemistry.org
Design of Metal Complexes for Specific Catalytic Transformations (e.g., Carbonylation, Hydrogenation)
Metal complexes derived from α-diketones or their Schiff base derivatives are explored as catalysts for various organic transformations.
Hydrogenation: Transition metal complexes are widely used for the catalytic hydrogenation of unsaturated bonds, including C=O bonds. acs.org While the title compound itself can be a substrate for hydrogenation to form the corresponding α-hydroxyketone or 1,2-diol researchgate.netnih.gov, its metal complexes can catalyze the hydrogenation of other substrates. For example, manganese, iron, and ruthenium pincer complexes are effective for the hydrogenation of ketones. nih.govacs.orgrsc.org A complex formed from this compound and a metal such as Ruthenium or Palladium could plausibly catalyze the hydrogenation of α,β-unsaturated ketones or other functional groups. researchgate.netnih.gov The electron-withdrawing nitro group would make the metal center more electrophilic, potentially altering its catalytic activity and selectivity compared to unsubstituted analogues.
Carbonylation: Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are often catalyzed by palladium, rhodium, or cobalt complexes. mdpi.comrsc.org While phosphine (B1218219) ligands are common in these catalysts, Schiff base ligands derived from diketones are also employed. A palladium(II) complex featuring a diimine ligand derived from this compound could potentially catalyze reactions like the hydromethoxycarbonylation of alkenes. mdpi.com The electronic nature of the ligand is crucial; the strong electron-withdrawing effect of the nitro group would impact the electron density at the palladium center, thereby influencing the rates of key catalytic steps such as oxidative addition and reductive elimination. rsc.orgnih.gov
Table of Potential Catalytic Applications
| Catalytic Reaction | Plausible Metal Center | Ligand Type | Potential Role of Ligand |
|---|---|---|---|
| Ketone Hydrogenation | Ru, Mn, Fe, Rh | Dione or Diimine | Tune metal's electronic properties for H₂ activation |
| Alkene Carbonylation | Pd, Rh | Diimine (Schiff Base) | Modify metal center reactivity for CO insertion |
Development of Chiral Catalysts Utilizing Diketone Derivatives
A significant application of the diketone scaffold is in asymmetric catalysis. By reacting this compound with a chiral amine or diamine, a chiral Schiff base ligand can be synthesized. rsc.org When this chiral ligand is complexed to a metal center, it creates a chiral-at-metal catalyst capable of inducing enantioselectivity in chemical reactions.
For instance, condensation with a C₂-symmetric chiral 1,2-diamine, such as a derivative of 1,2-diaminocyclohexane, would yield a chiral tetradentate diimine ligand. rsc.org This ligand can then coordinate with metals like Ruthenium(II) to form catalysts analogous to those used in asymmetric transfer hydrogenation (ATH). nih.gov Such a catalyst could be used for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.govmdpi.com The steric and electronic environment created by the chiral ligand and the nitrophenyl substituent would control the facial selectivity of hydride delivery to the substrate.
The diketone itself is a prochiral substrate. Asymmetric reduction, for example using an oxazaborolidine–BH₃ catalyst or a chiral Ru-based ATH catalyst, can selectively reduce one of the two carbonyl groups to produce a chiral α-hydroxyketone with high enantiomeric excess. researchgate.netnih.gov
Components in Functional Organic Materials
The potential for This compound to be used as a component in functional organic materials is theoretically plausible due to its molecular architecture. The conjugated system, encompassing both aromatic rings and the dicarbonyl bridge, suggests that it could possess interesting electronic and photophysical properties. However, without experimental data, its actual performance in such applications remains speculative.
Exploration in Optoelectronic Materials for Fundamental Studies
Currently, there are no available research findings that specifically explore the optoelectronic properties of This compound . The investigation of a new material for optoelectronic applications would typically involve a series of fundamental studies, which are yet to be reported for this compound.
Such studies would include:
Photophysical Characterization: Measurement of absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. These properties are crucial for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The presence of the nitro group, a strong electron-withdrawing group, would be expected to significantly influence these properties, potentially leading to charge-transfer states and solvatochromism.
Electrochemical Analysis: Techniques like cyclic voltammetry would be used to determine the HOMO and LUMO energy levels of the molecule. This data is essential for assessing its potential as an electron or hole transport material in organic field-effect transistors (OFETs) or as a component in organic photovoltaics (OPVs).
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations would provide theoretical insights into the molecule's electronic structure, molecular orbitals, and predicted absorption and emission characteristics. These computational studies could guide future experimental work.
The table below outlines the typical photophysical properties that would need to be investigated for This compound to assess its suitability for optoelectronic applications.
| Property | Description | Potential Influence of Functional Groups |
| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs the most light. | The extended π-conjugation of the aromatic rings and diketone would determine the absorption region, likely in the UV or near-visible range. The nitro group could cause a red-shift. |
| Emission Maximum (λem) | The wavelength at which the molecule emits the most light after excitation. | Dependent on the nature of the lowest excited state. The presence of the nitro group might quench fluorescence or lead to phosphorescence. |
| Quantum Yield (Φ) | The efficiency of the conversion of absorbed photons to emitted photons. | The flexibility of the bond between the two carbonyls and the presence of the nitro group could lead to non-radiative decay pathways, potentially lowering the quantum yield. |
| HOMO/LUMO Energy Levels | The energies of the highest occupied and lowest unoccupied molecular orbitals, respectively. | The electron-withdrawing nitro group would be expected to lower both HOMO and LUMO levels, impacting charge injection and transport properties. |
Principles of Supramolecular Assembly and Self-Organization Directed by Diketone Moieties
The α-diketone moiety within This compound presents a key functional group for directing supramolecular assembly and self-organization. However, specific studies on how this particular molecule self-assembles are not present in the current literature. The principles that would govern such behavior are well-established in supramolecular chemistry.
The primary driving forces for the self-assembly of molecules containing diketone moieties include:
Hydrogen Bonding: While the diketone itself does not have hydrogen bond donors, it can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, it could form predictable assemblies.
Coordination Chemistry: The two adjacent carbonyl groups can act as a bidentate ligand, chelating to metal ions to form metallosupramolecular architectures. The electronic properties of the resulting complexes would be tuned by both the metal center and the organic ligand.
π-π Stacking: The presence of two aromatic rings (phenyl and nitrophenyl) provides sites for π-π stacking interactions, which could lead to the formation of one-dimensional stacks or more complex three-dimensional structures. The electron-deficient nitrophenyl ring could favorably interact with electron-rich aromatic systems.
Dipole-Dipole Interactions: The polar carbonyl groups and the nitro group create significant dipole moments within the molecule, which can direct its alignment in the solid state.
Research into the supramolecular behavior of This compound would likely involve crystallographic studies to determine its packing in the solid state and spectroscopic techniques (like NMR and UV-Vis) to study its aggregation behavior in solution.
The following table summarizes the key intermolecular interactions that could direct the self-assembly of This compound .
| Interaction Type | Involved Functional Groups | Potential Outcome in Self-Assembly |
| Metal Coordination | 1,2-Diketone | Formation of discrete metallacycles or coordination polymers with defined geometries. |
| π-π Stacking | Phenyl and Nitrophenyl rings | Anisotropic arrangement of molecules into columns or layers, influencing electronic properties. |
| Dipole-Dipole | Carbonyl groups, Nitro group | Ordered packing in the solid state, potentially leading to materials with useful bulk properties. |
| Halogen Bonding | (If halogenated derivatives were synthesized) Nitro group oxygen atoms as halogen bond acceptors | Directional interactions for crystal engineering and the design of functional co-crystals. |
Concluding Remarks and Future Research Directions
Current Challenges and Unexplored Areas in Nitrophenyl Diketone Chemistry
A primary challenge in the field of nitrophenyl diketone chemistry is the limited availability of specific experimental data for many of its members, including 1-(3-Nitrophenyl)-2-phenylethane-1,2-dione. Although the compound is commercially available with a registered CAS number of 56856-43-0, detailed studies on its synthesis, physical properties, and reactivity are not extensively documented in publicly accessible literature. This scarcity of data hampers a deeper understanding of its chemical behavior and potential applications.
Synthesis: The synthesis of unsymmetrical benzils like this compound often requires multi-step procedures and can be complicated by the formation of symmetrical side products. nih.govresearchgate.net General methods for benzil (B1666583) synthesis, such as the oxidation of the corresponding benzoins, are known, but their specific application to nitro-substituted analogs can lead to decomposition and lower yields. nih.gov The development of efficient and selective synthetic routes to unsymmetrical nitrophenyl diketones remains a significant hurdle.
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound | 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione |
| CAS Number | 56856-43-0 bldpharm.com | 22711-24-6 nih.gov |
| Molecular Formula | C₁₄H₉NO₄ | C₁₄H₉NO₄ nih.gov |
| Molecular Weight | 255.23 g/mol | 255.22 g/mol nih.gov |
| Melting Point | Data not available | Data not available in searched sources |
| Appearance | Data not available | Yellow crystalline powder (inferred) |
Data for 1-(4-Nitrophenyl)-2-phenylethane-1,2-dione is included for comparative purposes. The appearance is inferred from the general appearance of benzil and its derivatives.
Emerging Methodologies and Novel Synthetic Opportunities
Recent advancements in synthetic organic chemistry offer promising avenues for overcoming the challenges associated with the synthesis of unsymmetrical diketones.
Modern Synthetic Approaches: Methodologies for the synthesis of 1,3-diketones from nitroalkanes and one-pot cascade syntheses of α-diketones from aldehydes and ketones are being developed, which could be adapted for the preparation of nitrophenyl diketones. organic-chemistry.orgrsc.org Furthermore, palladium-catalyzed heteroarylation/oxidation sequences have been successfully employed for the synthesis of unsymmetrical heteroaryl 1,2-diketones, a strategy that could potentially be applied to the synthesis of this compound. nih.gov
Table 2: Potential Synthetic Precursors for this compound
| Precursor | Downstream Product |
| 3-Nitrobenzoic acid | This compound |
| Benzoic acid | This compound |
This table is based on general retrosynthetic analysis and not on specific documented reactions for the target compound.
Catalytic Innovations: The use of novel catalysts, including nanocatalysts and bifunctional iron nanocomposites, is emerging as a green and efficient approach for oxidation and condensation reactions. rsc.orgtandfonline.com Exploring these catalytic systems for the synthesis of this compound could lead to higher yields, improved selectivity, and more environmentally benign processes.
Future Prospects for Advanced Functional Materials and Innovative Chemical Transformations
The unique combination of a nitro group and a diketone functionality in this compound opens up exciting possibilities for its use in materials science and as a versatile building block in organic synthesis.
Functional Materials: Nitroaromatic compounds are known to be key components in the development of functional materials, including those with applications in detecting explosives and as precursors for pharmaceuticals. mdpi.comresearchgate.net The presence of the nitro group in this compound makes it a candidate for creating materials with interesting optical and electronic properties. Its ability to form stable charge-transfer complexes could be exploited in the design of novel sensors and nonlinear optical materials.
Innovative Chemical Transformations: The dicarbonyl moiety of this compound is a versatile functional group that can participate in a wide range of chemical transformations. It can serve as a precursor for the synthesis of various heterocyclic compounds, such as quinoxalines, through condensation reactions with diamines. nih.gov These heterocyclic scaffolds are prevalent in many biologically active molecules and functional materials. The nitro group itself can be readily reduced to an amino group, providing a handle for further functionalization and the synthesis of a diverse library of compounds. nih.gov This dual reactivity makes this compound a valuable intermediate for the construction of complex molecular architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
